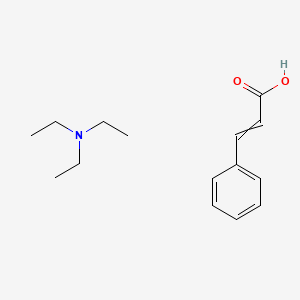
N,N-diethylethanamine;3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;3-phenylprop-2-enoic acid is a compound that combines the properties of an amine and a carboxylic acid. The compound is also known as 2-Propenoic acid, 3-phenyl-, (E)-, compd. with N,N-diethylethanamine (1:1). It has a molecular formula of C15H23NO2 and a molecular weight of 249.349 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;3-phenylprop-2-enoic acid typically involves the reaction of 3-phenylprop-2-enoic acid with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-diethylethanamine;3-phenylprop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;3-phenylprop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylethanamine;3-phenylprop-2-enoic acid include:
- 3-phenylprop-2-enoic acid
- N,N-diethylethanamine
- Cinnamic acid derivatives .
Uniqueness
This compound is unique due to its combination of an amine and a carboxylic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
113641-69-3 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C6H15N/c10-9(11)7-6-8-4-2-1-3-5-8;1-4-7(5-2)6-3/h1-7H,(H,10,11);4-6H2,1-3H3 |
InChI Key |
YCGRICUCUQLNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















